molecular formula C14H22N6O5 B601544 S, R-Isovalganciclovir Impurity CAS No. 1356932-18-7

S, R-Isovalganciclovir Impurity

Cat. No.: B601544
CAS No.: 1356932-18-7
M. Wt: 354.36
Attention: For research use only. Not for human or veterinary use.
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Description

S, R-Isovalganciclovir Impurity: is a chemical compound that serves as an impurity of Valganciclovir, an antiviral medication used primarily for the treatment of cytomegalovirus infections. The molecular formula of this compound is C14H22N6O5, and it has a molecular weight of 354.36. This compound is significant in the pharmaceutical industry as it helps in understanding the purity and quality of Valganciclovir formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S, R-Isovalganciclovir Impurity involves several steps, typically starting from the base compound ValganciclovirThe reaction conditions often involve the use of solvents like methanol and water, and reagents such as acids or bases to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process is scaled up from laboratory methods and involves the use of large reactors, precise temperature control, and rigorous purification steps to isolate the impurity .

Chemical Reactions Analysis

Types of Reactions: S, R-Isovalganciclovir Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific pH levels, and the use of solvents like methanol or water .

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the impurity .

Scientific Research Applications

Chemistry: In chemistry, S, R-Isovalganciclovir Impurity is used as a reference standard to ensure the purity and quality of Valganciclovir formulations. It helps in the development and validation of analytical methods for detecting impurities in pharmaceutical products.

Biology: In biological research, this compound is studied to understand its effects on cellular processes and its potential interactions with biological molecules. It helps in elucidating the metabolic pathways and the biological fate of Valganciclovir.

Medicine: In medicine, this compound is crucial for ensuring the safety and efficacy of Valganciclovir. By studying this impurity, researchers can identify potential side effects and improve the formulation of the drug.

Industry: In the pharmaceutical industry, this impurity is used to monitor the manufacturing process of Valganciclovir. It helps in maintaining the quality control and ensuring that the final product meets the required standards.

Mechanism of Action

The mechanism of action of S, R-Isovalganciclovir Impurity is closely related to that of Valganciclovir. Valganciclovir is a prodrug that is converted into Ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and terminating its elongation . The impurity itself may not have significant antiviral activity but is studied to understand its potential effects on the overall efficacy and safety of Valganciclovir .

Comparison with Similar Compounds

    Ganciclovir: An antiviral drug used for the treatment of cytomegalovirus infections.

    Valganciclovir: A prodrug of Ganciclovir, used for the same purpose.

    Ganciclovir Mono-O-propionate: An impurity of Ganciclovir.

    Iso Ganciclovir: Another impurity of Ganciclovir.

Uniqueness: S, R-Isovalganciclovir Impurity is unique due to its specific stereochemistry and its role as an impurity in Valganciclovir formulations. Its presence helps in understanding the purity and quality of the drug, which is crucial for ensuring its safety and efficacy.

Properties

IUPAC Name

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBGQKJHNTUYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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